molecular formula C16H13ClN4O2 B3035432 4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine CAS No. 321385-91-5

4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine

Cat. No.: B3035432
CAS No.: 321385-91-5
M. Wt: 328.75 g/mol
InChI Key: FAAWXABFTUGUQL-UHFFFAOYSA-N
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Description

Chemical Formula: C₁₆H₁₃ClN₄O₂ Molecular Weight: 328.76 g/mol Purity: >90% (as reported by commercial suppliers) Structure: The compound features a pyrazole core substituted with a 4-chlorophenyl group at position 4, a methyl group at position 3, and a 3-nitrophenyl group at position 1 (Figure 1). The nitro (-NO₂) and chloro (-Cl) groups are electron-withdrawing, influencing electronic properties and reactivity.

Properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c1-10-15(11-5-7-12(17)8-6-11)16(18)20(19-10)13-3-2-4-14(9-13)21(22)23/h2-9H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAWXABFTUGUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901171322
Record name 4-(4-Chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321385-91-5
Record name 4-(4-Chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321385-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Precursor Synthesis : 3-(4-Chlorophenyl)-3-methyl-2-cyanoacetophenone is prepared by Claisen condensation of 4-chlorophenylacetone with ethyl cyanoacetate under basic conditions.
  • Cyclization : The β-keto nitrile reacts with 3-nitrophenylhydrazine in ethanol under reflux, forming the pyrazole ring via nucleophilic attack and dehydration (Figure 1).
  • Amine Formation : The nitrile group at position 5 is reduced to an amine using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), yielding the target compound.

Optimization Data :

Parameter Optimal Condition Yield (%)
Solvent Ethanol 78
Temperature Reflux (78°C) -
Reaction Time 12 h -
Reducing Agent LiAlH4 85

This method achieves an overall yield of 66% after purification by column chromatography (petroleum ether/acetone, 3:1).

Multicomponent Domino Reactions with Arylglyoxals

Recent advances in domino reactions enable the simultaneous formation of multiple bonds. The reaction between pyrazol-5-amines and arylglyoxals offers a streamlined route to complex pyrazoles.

Protocol

  • Substrate Preparation :

    • Pyrazol-5-amine precursor: 3-Methyl-4-(4-chlorophenyl)-1H-pyrazol-5-amine (synthesized via Method 1).
    • Arylglyoxal: 3-Nitrobenzaldehyde is oxidized to 3-nitrophenylglyoxal using selenium dioxide (SeO2) in dioxane.
  • Domino Reaction :

    • Equimolar amounts of the pyrazol-5-amine and 3-nitrophenylglyoxal are heated in dimethylformamide (DMF) with p-toluenesulfonic acid (p-TsOH) under microwave irradiation (120°C, 20 min).
    • The reaction proceeds via a [3 + 2 + 1] bis-cyclization mechanism, forming the 1-(3-nitrophenyl) group through electrophilic aromatic substitution (Scheme 1).

Key Data :

  • Catalyst: p-TsOH (1.0 equiv)
  • Yield: 74% (isolated via precipitation in ethanol)
  • Purity: >95% (HPLC)

Nanomagnetic Metal–Organic Framework (MOF)-Catalyzed Synthesis

Heterogeneous catalysis using Fe3O4@MIL-53(Al)-N(CH2PO3)2 enhances reaction efficiency and simplifies product isolation.

Procedure

  • Catalyst Preparation : Fe3O4 nanoparticles are coated with MIL-53(Al)-N(CH2PO3H2)2 via solvothermal synthesis.
  • Four-Component Reaction :
    • 3-(4-Chlorophenyl)-3-oxopropanenitrile (1 mmol), acetophenone (1 mmol), 3-nitrobenzaldehyde (1 mmol), and ammonium acetate (1.5 mmol) are mixed with the MOF catalyst (20 mg) under solvent-free conditions at 110°C.
    • The reaction follows a cooperative vinylogous anomeric-based oxidation (CVABO) pathway, forming the pyrazole core in 40–60 min.

Performance Metrics :

Metric Value
Catalyst Loading 2 wt%
Yield 82%
Recyclability 5 cycles

Functional Group Interconversion Strategies

Nitro Reduction to Amine

For pyrazoles synthesized with a nitro group at position 5:

  • Hydrogenation over palladium-on-carbon (Pd/C, 10%) in methanol at 50 psi H2 reduces the nitro group to an amine in 92% yield.
  • Alternative: Ammonium formate and Fe/Ni nanoparticles in ethanol achieve similar results under milder conditions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation 66 95 Scalability
Domino Reaction 74 97 Atom economy
MOF Catalysis 82 98 Recyclability, solvent-free

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group yields an aminophenyl derivative, while nucleophilic substitution of the chlorophenyl group can yield various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that similar compounds can induce cell death in human breast cancer cells by activating apoptotic pathways .

Antimicrobial Properties
Another area of interest is the antimicrobial activity of pyrazole derivatives. The compound has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoles have also been documented. Compounds with similar structures have demonstrated the ability to reduce inflammation in animal models, indicating that 4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine may possess similar benefits .

Agricultural Applications

Pesticide Development
The structural characteristics of this compound make it a candidate for developing new pesticides. Pyrazole derivatives are known for their insecticidal and fungicidal properties. Research has focused on synthesizing derivatives that can effectively target pests while minimizing environmental impact .

Herbicide Potential
Additionally, the compound's ability to inhibit specific enzymatic pathways in plants suggests it could be developed into a herbicide. Studies have indicated that pyrazoles can disrupt photosynthesis and other vital processes in weeds, offering a potential solution for crop management .

Materials Science

Polymer Chemistry
In materials science, pyrazole derivatives like this compound are being explored for their use in polymer synthesis. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance applications .

Nanotechnology
The compound's unique electronic properties also make it a candidate for applications in nanotechnology. Research is ongoing into its use in the development of nanoscale devices, where its electronic characteristics could be harnessed for improved performance in sensors and transistors.

Summary Table of Applications

Application Area Potential Uses Research Findings
Medicinal ChemistryAnticancer, antimicrobial, anti-inflammatoryEffective against cancer cell lines; antibacterial activity observed
AgriculturePesticides, herbicidesInsecticidal and fungicidal properties noted
Materials SciencePolymer synthesis, nanotechnologyEnhanced properties in polymers; potential in nanoscale devices

Case Studies

  • Anticancer Study : A study published in Cancer Research demonstrated that a related pyrazole compound inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : Research conducted by Journal of Antibiotics reported that pyrazole derivatives exhibited significant activity against resistant strains of bacteria, suggesting a new avenue for antibiotic development.
  • Agricultural Impact : A field trial highlighted the effectiveness of pyrazole-based herbicides in controlling weed populations without harming crop yields, suggesting practical applications in sustainable agriculture.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl and chlorophenyl groups can influence the compound’s binding affinity and specificity for these targets, affecting biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and molecular parameters of the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notable Features References
4-(4-Chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine 4-ClPh (4), 3-CH₃, 1-3-NO₂Ph C₁₆H₁₃ClN₄O₂ 328.76 High purity (>90%); nitro group
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 3-ClPh (3), 1-CH₃ C₁₀H₁₀ClN₃ 207.66 Simpler structure; lacks nitro group
3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine 1-4-NO₂Ph, 4-CF₃Ph, 3-CH₃ C₁₇H₁₃F₃N₄O₂ 378.31 Trifluoromethyl enhances lipophilicity
2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one Dual pyrazole-pyrazolone system, 2×ClPh C₂₀H₁₆Cl₂N₄O 407.28 X-ray structure resolved (R factor = 0.081)
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-ylamine 1-4-OCH₃Ph, 3-CH₃ C₁₁H₁₃N₃O 203.24 Methoxy group is electron-donating
Key Observations:

Trifluoromethyl (-CF₃): In , the -CF₃ group increases molecular weight and lipophilicity, which may improve membrane permeability in biological systems. Pyrazolone Derivatives: The compound in features a pyrazolone ring (keto group at position 3), which introduces hydrogen-bonding capabilities distinct from the amine group in other analogs.

Molecular Weight and Complexity :

  • The target compound (MW 328.76) is heavier than simpler analogs like (MW 207.66) due to the nitro and chlorophenyl substituents.
  • The pyrazolone derivative (MW 407.28) demonstrates how fused rings increase molecular complexity and weight.

Crystallographic Data :

  • Single-crystal X-ray analysis of confirmed its structure (R factor = 0.081), highlighting the utility of programs like SHELX and ORTEP in resolving anisotropic displacement parameters.

Computational Tools :

  • Multiwfn : Could analyze electron localization functions (ELF) or electrostatic potentials to compare charge distribution across analogs.
  • SHELXTL : Used for refining crystal structures, as seen in .

Biological Activity

The compound 4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C15H13ClN4O2\text{C}_{15}\text{H}_{13}\text{ClN}_{4}\text{O}_2

This compound features a pyrazole ring with substituents that enhance its biological properties. The presence of the chlorophenyl and nitrophenyl groups is significant as these moieties often contribute to the pharmacological activity of pyrazole derivatives.

Antifungal Activity

Research has indicated that pyrazole derivatives, including those with similar structures to this compound, exhibit promising antifungal properties. A study reported that certain pyrazole derivatives demonstrated significant antifungal activity against various pathogenic fungi strains, suggesting their potential as effective antifungal agents .

Antitubercular Activity

In addition to antifungal properties, compounds bearing a pyrazole scaffold have shown effectiveness against Mycobacterium tuberculosis. The same studies highlighted that these compounds could serve as potential candidates for developing new antitubercular agents .

Antioxidant and Anti-inflammatory Properties

Computational studies have suggested that pyrazole derivatives possess excellent antioxidant and anti-inflammatory capabilities. Molecular docking simulations indicated that these compounds could effectively interact with biological targets associated with oxidative stress and inflammation . Such properties are crucial in developing treatments for chronic inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Electrophilic Nature : The presence of nitro groups enhances the electrophilic character of the compound, allowing it to interact with nucleophilic sites in biological molecules.
  • Molecular Docking : Computational analyses have shown favorable binding interactions with various biological targets, suggesting a mechanism of action that involves modulation of enzyme activities or receptor interactions .

Case Studies and Research Findings

StudyFindings
Pickard et al. (2013)Synthesized 3-(4-chlorophenyl)-4-substituted pyrazoles; reported antifungal and antitubercular activities against specific strains.
Computational Study (2023)Identified antioxidant and anti-inflammatory properties through molecular docking simulations; suggested potential therapeutic applications in chronic diseases.

Q & A

Q. What are the established synthetic routes for 4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process starting with the condensation of substituted phenylhydrazines with β-ketoesters or β-diketones. For example:

Cyclocondensation : React 3-nitrophenylhydrazine with a β-ketoester bearing a 4-chlorophenyl group under acidic conditions (e.g., acetic acid) to form the pyrazole core.

Methylation : Introduce the methyl group at position 3 using methyl iodide in the presence of a base (e.g., K₂CO₃) .

Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity.

Q. Key Factors Affecting Yield :

  • Temperature : Cyclocondensation at 80–100°C optimizes ring closure .
  • Catalyst : Use of p-toluenesulfonic acid (PTSA) enhances reaction efficiency .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaryl intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and pyrazole NH (δ 10–12 ppm, broad). The 4-chlorophenyl group shows distinct coupling patterns due to para-substitution .
  • IR Spectroscopy : Confirm NH stretching (3200–3400 cm⁻¹) and nitro group absorption (1520–1350 cm⁻¹) .
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]+ at m/z 370) .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent orientations (see Table 1 ) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data between similar pyrazole derivatives inform the structural analysis of this compound?

Methodological Answer : Comparative analysis of crystal structures (e.g., bond lengths, torsion angles) reveals substituent effects on molecular conformation:

  • Nitro Group Geometry : The 3-nitrophenyl group in analogous compounds exhibits a dihedral angle of 15–25° relative to the pyrazole plane, influencing π-π stacking .
  • Chlorophenyl Interactions : Para-chloro substitution enhances halogen bonding with adjacent molecules (C–Cl···π interactions, ~3.4 Å) .

Table 1 : Crystallographic Parameters from Analogous Pyrazoles

CompoundSpace GroupR FactorKey InteractionsReference
4-(4-ClPh)-3-Me-1H-pyrazoleP 10.081C–Cl···π (3.42 Å)
3-Nitrophenyl pyrazoleC2/c0.056Nitro O···H–C (2.89 Å)

Implications : Discrepancies in R factors (e.g., 0.056 vs. 0.081) highlight the need for high-resolution data collection (low-temperature XRD at 100 K) to minimize thermal motion artifacts .

Q. What strategies optimize the regioselectivity in the cyclocondensation steps during synthesis?

Methodological Answer : Regioselectivity in pyrazole formation is controlled by:

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the phenylhydrazine direct cyclization to the less hindered position .
  • Steric Guidance : Bulky substituents (e.g., 3-nitrophenyl) favor formation of the 1,3,5-trisubstituted pyrazole due to reduced steric clash during ring closure .
  • Catalytic Additives : Lewis acids (e.g., ZnCl₂) stabilize transition states, improving regioselectivity by >80% .

Validation : Monitor reaction progress via TLC (silica gel, UV detection) and isolate regioisomers using preparative HPLC .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic centers. The C-5 amine group shows high nucleophilicity (Fukui f⁻ index >0.1) .
  • MD Simulations : Simulate solvent effects (e.g., DMSO) to predict reaction pathways for functionalization (e.g., acylation at the NH group) .

Experimental Correlation : Compare computed activation energies with kinetic data from SNAr reactions using aryl halides .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine
Reactant of Route 2
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4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine

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